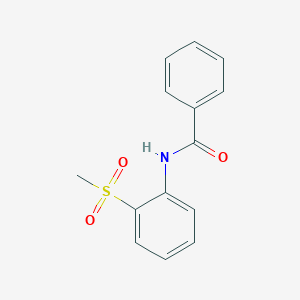

N-(2-(methylsulfonyl)phenyl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-methylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-19(17,18)13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZCQGXCSIBZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis and Mechanistic Analysis of N-(2-(methylsulfonyl)phenyl)benzamide

Executive Summary

This technical guide details the synthesis pathways and mechanistic underpinnings for N-(2-(methylsulfonyl)phenyl)benzamide , a structural motif relevant to medicinal chemistry, particularly in the development of COX-2 inhibitors and kinetoplastid parasite targets.[1]

The presence of the ortho-methylsulfonyl (

Retrosynthetic Analysis

To design the optimal synthesis, we must analyze the target molecule's disconnections. The ortho-sulfonyl group is a strong electron-withdrawing group (EWG), rendering the adjacent amine poor in nucleophilicity.[1]

-

Strategy A (Convergent): Direct disconnection of the amide bond.[1] Requires forcing conditions to overcome the deactivated aniline.

-

Strategy B (Linear/Stepwise): Disconnection to the sulfide analog.[1] The sulfide (

) is an electron-donating group (EDG), making the initial amide coupling facile.[1] The sulfur is then oxidized to the sulfone in the final step.[2]

Figure 1: Retrosynthetic logic comparing the direct route (dashed) vs. the recommended oxidative route (green).

Primary Synthesis Pathway: The Linear Oxidation Route (Recommended)[1]

This route is preferred for its reliability. It leverages the nucleophilicity of 2-(methylthio)aniline to form the amide bond under mild conditions, followed by a selective oxidation.

Phase 1: Synthesis of N-(2-(methylthio)phenyl)benzamide

Reaction: Nucleophilic Acyl Substitution

Reagents: 2-(Methylthio)aniline, Benzoyl Chloride, Pyridine (or

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve 2-(methylthio)aniline (10.0 mmol, 1.39 g) in anhydrous Dichloromethane (DCM, 40 mL).

-

Base Addition: Add Triethylamine (

, 12.0 mmol, 1.67 mL) or Pyridine (12.0 mmol). Cool the mixture to 0 °C in an ice bath. -

Acylation: Dropwise add Benzoyl Chloride (10.5 mmol, 1.22 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.[1]

-

Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated

(30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) followed by brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.[1]

Phase 2: Oxidation to N-(2-(methylsulfonyl)phenyl)benzamide

Reaction: Electrophilic S-Oxidation Reagents: meta-Chloroperoxybenzoic acid (mCPBA) or Oxone.[1]

Protocol (mCPBA Method):

-

Setup: Dissolve the Sulfide Intermediate (5.0 mmol, 1.21 g) from Phase 1 in DCM (50 mL) in a 100 mL RBF.

-

Oxidation: Cool to 0 °C. Add mCPBA (77% max, 11.0 mmol, 2.2 equiv) portion-wise. Note: 2.0+ equivalents are strictly required to drive the reaction past the sulfoxide state to the sulfone.

-

Stirring: Stir at RT for 4–6 hours. A white precipitate (m-chlorobenzoic acid) will form.

-

Workup: Quench with 10%

(to destroy excess peroxide) and saturated -

Isolation: Separate the organic layer, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from EtOH or purify via silica gel chromatography (DCM:MeOH 98:2).

-

Expected Yield: 85–92%

-

Alternative Pathway: Direct Acylation

Note: This route uses 2-(methylsulfonyl)aniline (CAS 2987-49-7).[1] Due to the electron-withdrawing sulfone, the amine is deactivated.[1]

Protocol:

-

Dissolve 2-(methylsulfonyl)aniline (5.0 mmol) in Pyridine (10 mL). Pyridine acts as both solvent and base to drive the equilibrium.[1]

-

Add Benzoyl Chloride (6.0 mmol) dropwise at RT.

-

Heat: Heat the reaction to reflux (115 °C) for 6–12 hours. Standard RT conditions will likely result in incomplete conversion.

-

Workup: Pour into ice water/HCl. The product should precipitate.[1] Filter and wash with water.[1]

-

Pros: Fewer steps.

-

Cons: Requires harsh conditions; purification can be difficult if conversion is low.[1]

-

Mechanistic Analysis

A. Nucleophilic Acyl Substitution (Amide Formation)

The formation of the amide bond proceeds via an addition-elimination mechanism.[1] The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

Figure 2: General mechanism for the Schotten-Baumann acylation.[1]

B. Sulfide Oxidation (Butterfly Mechanism)

The oxidation of the sulfide to sulfone involves two sequential electrophilic oxygen transfers.[1] The transition state is often described as a "Butterfly Mechanism" where the peracid oxygen is transferred to the sulfur lone pair.

Figure 3: Stepwise oxidation from sulfide to sulfone.[1]

Critical Mechanistic Insight: The second oxidation step (Sulfoxide

Summary of Properties & Safety

| Property | Value / Note |

| Formula | |

| Molecular Weight | 275.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Poor in Water |

| Safety (mCPBA) | Shock sensitive/explosive potential.[1][4] Store in fridge. Do not concentrate to dryness if peroxides are present.[1] |

References

-

Sulfide Intermediate Data: Benzamide, N-[2-(methylthio)phenyl]-. CAS 23343-16-0.[1][5] Melting Point 114-117 °C. (Note: Verify specific isomer data in context of ortho-substitution).[1]

-

Oxidation Methodology: Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA. ResearchGate. .

-

General Amide Synthesis: Benzamide, N-phenyl- Properties and Synthesis. NIST Chemistry WebBook.[6] .

-

Mechanistic Reference: m-CPBA (meta-chloroperoxybenzoic acid) Mechanism. Master Organic Chemistry. .

Sources

- 1. Benzamide, N-[(phenylthio)methyl]- | C14H13NOS | CID 3631644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-Methylsulfonyl-4-phenylbenzamide | C14H13NO3S | CID 91059661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide, 2-(methylthio)-N-phenyl-|lookchem [lookchem.com]

- 6. Benzamide, N-phenyl- [webbook.nist.gov]

A Technical Guide to the Structural Analysis and Characterization of N-(2-(methylsulfonyl)phenyl)benzamide

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of the novel compound, N-(2-(methylsulfonyl)phenyl)benzamide. Designed for researchers and professionals in drug development and chemical sciences, this document outlines a multi-technique approach to unequivocally confirm the molecule's identity, purity, and key structural features. By integrating data from spectroscopic, spectrometric, and chromatographic methods, this guide establishes a self-validating system for analysis. Each section details the causality behind experimental choices, provides step-by-step protocols for key techniques, and explains the interpretation of the resulting data. The methodologies described herein are grounded in established analytical principles, ensuring scientific integrity and trustworthy results.

Introduction and Molecular Overview

N-(2-(methylsulfonyl)phenyl)benzamide belongs to a class of compounds containing both a benzamide and a sulfonamide-related functional group. The benzamide moiety is a prevalent scaffold in medicinal chemistry, while the methylsulfonyl group can significantly influence physicochemical properties such as solubility and metabolic stability. A precise understanding of the three-dimensional structure and purity of this molecule is a critical prerequisite for any further investigation into its biological activity or application.

This guide presents a logical workflow for the complete characterization of the title compound, beginning with foundational spectroscopic analysis and culminating in purity assessment and, where applicable, definitive crystallographic confirmation.

Molecular Identity:

-

IUPAC Name: N-(2-(methylsulfonyl)phenyl)benzamide

-

Molecular Formula: C₁₄H₁₃NO₃S

-

Molecular Weight: 275.32 g/mol [1]

-

Chemical Structure:

Integrated Analytical Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each analysis provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. The following diagram illustrates the recommended workflow.

Caption: Overall workflow for the characterization of N-(2-(methylsulfonyl)phenyl)benzamide.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atomic connectivity.

Rationale: ¹H NMR quantifies unique proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR identifies the number of unique carbon environments.[2] 2D experiments like COSY and HSQC correlate proton and carbon signals to piece together the molecular structure.

Predicted Spectral Data

| Data Type | Predicted Values and Interpretation |

| ¹H NMR | ~3.2 ppm (s, 3H): Methyl protons of the SO₂CH₃ group. Expected to be a singlet as there are no adjacent protons. ~7.2-8.2 ppm (m, 9H): A complex multiplet region for the 9 aromatic protons and the single amide N-H proton. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.[2] The protons on the sulfonyl-substituted ring are expected to be further downfield due to the electron-withdrawing effect of the SO₂ group. |

| ¹³C NMR | ~40-45 ppm: Methyl carbon of the SO₂CH₃ group.[3] ~120-140 ppm: Aromatic carbons. At least 8-10 distinct signals are expected depending on molecular symmetry. Carbons directly attached to the sulfonyl group will be shifted downfield.[4][5] ~165-170 ppm: Carbonyl carbon (C=O) of the amide group.[4][6] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Solvent Choice: Chloroform-d (CDCl₃) is a good starting point. If the compound shows poor solubility or if exchangeable protons (like the N-H) need to be observed clearly, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Recommended) Acquire 2D correlation spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to definitively assign proton and carbon signals and confirm connectivity.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peak or TMS).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. The fragmentation pattern gives additional clues about the molecule's substructures.

Rationale: Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate mass determination. The fragmentation pattern observed in MS/MS experiments can corroborate the presence of key structural motifs like the benzoyl group.[7]

Predicted MS Data

| Data Type | Predicted Values and Interpretation |

| High-Resolution MS (ESI+) | Exact Mass [M+H]⁺: 276.0694 (Calculated for C₁₄H₁₄NO₃S⁺). Observing this mass confirms the elemental composition. |

| MS/MS Fragmentation | Primary Fragments: A common fragmentation pathway for benzamides is the cleavage of the amide bond.[7][8] Expect to see a prominent fragment at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and a fragment at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺.[8] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Method:

-

Inject a small volume (1-5 µL) of the sample solution.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition: Acquire full scan data to find the [M+H]⁺ ion.

-

MS/MS: Perform fragmentation analysis on the parent ion (m/z 276.07) to observe characteristic daughter ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Rationale: Specific bonds vibrate at characteristic frequencies. The presence of absorption bands corresponding to N-H, C=O, and S=O stretches provides direct evidence for the key functional groups in N-(2-(methylsulfonyl)phenyl)benzamide.[9]

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Interpretation |

| N-H Stretch | 3350 - 3250 | Characteristic of a secondary amide N-H bond. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates C-H bonds on the benzene rings. |

| C=O Stretch (Amide) | 1680 - 1650 | Strong absorption typical for a secondary amide carbonyl. |

| S=O Stretch (Sulfonyl) | 1350 - 1300 and 1160 - 1120 | Two strong bands characteristic of the asymmetric and symmetric stretching of the SO₂ group. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid powder directly on the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound.

Rationale: HPLC separates the target compound from any impurities or starting materials. By using a detector like a Photo-Diode Array (PDA) detector, a purity value can be calculated based on the relative area of the main peak. Developing a robust HPLC method is crucial for quality control.[10][11]

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for this type of aromatic compound.

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. For example, 10% B to 95% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector, scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance, likely around 254 nm.

-

-

Analysis: Inject 10 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

When a high-quality single crystal can be obtained, X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular structure.

Rationale: This technique maps the electron density of the atoms in the crystal lattice, revealing precise bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. Studies on similar benzamide structures show that the aryl rings are often significantly tilted with respect to each other.[12][13]

Experimental Protocol: Crystallization

-

Method Selection: The goal is to create a supersaturated solution from which crystals can slowly form. Common methods for small molecules include slow evaporation, vapor diffusion, and solvent layering.[14]

-

Slow Evaporation Protocol:

-

Dissolve the compound in a minimum amount of a suitable solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate).[14]

-

Loosely cap the vial to allow the solvent to evaporate slowly over several days at room temperature.

-

Monitor for the formation of well-defined, single crystals.

-

-

Data Collection and Analysis: Once suitable crystals are formed, they can be analyzed by a crystallographer using a single-crystal X-ray diffractometer. The resulting data is used to solve and refine the crystal structure.

Conclusion: A Unified Structural Dossier

The structural characterization of N-(2-(methylsulfonyl)phenyl)benzamide requires a synergistic application of modern analytical techniques. The convergence of data—the correct molecular weight from MS, the specific functional group vibrations in IR, the detailed connectivity map from NMR, and a high level of purity from HPLC—collectively builds an unshakeable case for the compound's identity. When available, a single-crystal X-ray structure serves as the final, definitive piece of evidence. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing a compound in research and development pipelines.

References

-

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide | Chemsrc. Available at: [Link]

-

Crystal structures of N-[4-(triÂfluoroÂmethÂyl)phenÂyl]benzamide and N-(4-methÂÂoxyÂphenÂyl)benzÂamide at 173 K: a study of the energetics of conformational changes due to crystal packing - IUCr Journals. Available at: [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available at: [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PubMed. Available at: [Link]

-

1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed. Available at: [Link]

-

"Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi. Available at: [Link]

-

1H NMR Spectroscopy - University of Regensburg. Available at: [Link]

-

Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

-

2-Methylsulfonyl-4-phenylbenzamide | C14H13NO3S | CID 91059661 - PubChem. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation - Minnesota State University Moorhead. Available at: [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. Available at: [Link]

-

Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]

Sources

- 1. 2-Methylsulfonyl-4-phenylbenzamide | C14H13NO3S | CID 91059661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 12. journals.iucr.org [journals.iucr.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

solubility and stability of "N-(2-(methylsulfonyl)phenyl)benzamide" in biological buffers

An In-depth Technical Guide to the Solubility and Stability of N-(2-(methylsulfonyl)phenyl)benzamide in Biological Buffers

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability.[1] Poor solubility can severely limit oral bioavailability, while instability can compromise shelf-life, safety, and efficacy.[2][3] This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N-(2-(methylsulfonyl)phenyl)benzamide, a representative molecule from the benzamide and sulfonamide classes prevalent in medicinal chemistry.[4][5] As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, field-proven workflow. It explains the causality behind experimental choices, provides detailed, self-validating protocols, and discusses the interpretation of results to guide critical decisions in the drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals seeking to de-risk their candidates by thoroughly characterizing these foundational properties.

Introduction: The Gatekeeper Properties of Drug Development

N-(2-(methylsulfonyl)phenyl)benzamide belongs to a class of compounds that has shown promise in various therapeutic areas.[4][6] Its structure, featuring two aromatic rings, an amide linker, and a methylsulfonyl group, presents an interesting case for physicochemical analysis. The aromatic regions contribute to lipophilicity, while the methylsulfonyl and amide moieties can engage in hydrogen bonding and polar interactions, influencing both solubility and stability.[7][8]

Understanding these properties early is not merely a box-checking exercise; it is a critical component of risk mitigation in drug discovery.[3][9] A compound with poor aqueous solubility will struggle to achieve therapeutic concentrations in systemic circulation after oral administration, regardless of its potency at the target.[10] Similarly, a compound that degrades rapidly in physiological conditions will likely fail due to an inadequate pharmacokinetic profile and the potential formation of toxic degradants.[11] This guide will therefore detail the essential protocols for generating robust solubility and stability data in biologically relevant buffer systems.

Theoretical Framework: Analyzing the Molecular Structure

The physicochemical behavior of N-(2-(methylsulfonyl)phenyl)benzamide is dictated by its functional groups:

-

Benzamide Core: The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). However, the amide bond can be susceptible to hydrolysis, particularly at extreme pH values, which is a key consideration for stability.[7]

-

Phenyl Rings: These two aromatic rings are hydrophobic and will generally decrease water solubility.[7]

-

Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, hydrophilic group that can act as a hydrogen bond acceptor.[12] Its inclusion in a molecule is a common strategy in medicinal chemistry to enhance aqueous solubility and metabolic stability.[12]

The interplay of these groups determines the molecule's overall balance between lipophilicity and hydrophilicity. Predicting solubility from structure alone is challenging, making empirical testing essential.

Solubility Assessment: From High-Throughput Screening to Definitive Measurement

Solubility should be assessed using two distinct but complementary approaches: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement used in early discovery to quickly rank compounds, while thermodynamic solubility provides the true equilibrium value necessary for later-stage development and formulation.[13]

Protocol: Kinetic Solubility Assessment via Nephelometry

This method is designed for speed and is ideal for early-stage screening where dozens to hundreds of compounds are being compared.[14] It measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[13]

Causality of Experimental Choices:

-

DMSO Stock Solution: Most NCEs exhibit poor aqueous solubility but are readily soluble in organic solvents like DMSO. This allows for the creation of a concentrated stock solution for easy handling and dilution.[13]

-

Nephelometry: This technique measures the scattering of light caused by insoluble particles (precipitate).[3] It is a highly sensitive and rapid method for detecting the onset of precipitation, making it suitable for high-throughput applications in microtiter plates.[14]

Experimental Workflow:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of N-(2-(methylsulfonyl)phenyl)benzamide in 100% DMSO.

-

Plate Setup: In a clear 96-well microplate, dispense 2 µL of the DMSO stock solution into designated wells. Prepare a serial dilution series directly in the plate by transferring and mixing with DMSO.

-

Buffer Addition: Rapidly add 198 µL of the desired biological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This brings the final DMSO concentration to 1%.

-

Incubation and Measurement: Allow the plate to incubate for 2 hours at room temperature with gentle shaking.

-

Analysis: Measure the turbidity in each well using a nephelometer. The kinetic solubility value is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

Visualization of Kinetic Solubility Workflow

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20180354950A1 - N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors - Google Patents [patents.google.com]

- 7. ashp.org [ashp.org]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. azolifesciences.com [azolifesciences.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

"N-(2-(methylsulfonyl)phenyl)benzamide" CAS number and chemical identifiers

[1]

Executive Summary

N-(2-(methylsulfonyl)phenyl)benzamide (also known as 2'-mesylbenzanilide ) is a synthetic organic intermediate characterized by an amide linkage between a benzoyl group and an ortho-methylsulfonyl aniline moiety.[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic sulfonamides (e.g., benzothiadiazines).[1] Its structural rigidity, enforced by the intramolecular hydrogen bond between the amide proton and the ortho-sulfonyl oxygen, makes it a valuable probe for conformational studies in drug design.[1]

Chemical Identity & Identifiers

The following data establishes the precise chemical identity of the compound. While specific derivatives (e.g., 4-methyl, 3-methoxy) are widely indexed, the unsubstituted parent compound is often synthesized de novo for specific research applications.[1]

| Parameter | Technical Detail |

| Chemical Name | N-(2-(methylsulfonyl)phenyl)benzamide |

| Synonyms | 2'-Methylsulfonylbenzanilide; N-(2-Mesylphenyl)benzamide; Benzamide, N-[2-(methylsulfonyl)phenyl]- |

| CAS Registry Number | Not widely indexed in public commercial catalogs.[1] (See Note 1) |

| Related CAS | 73153-72-7 (4-methyl derivative); 2987-49-7 (Precursor: 2-(methylsulfonyl)aniline) |

| Molecular Formula | C₁₄H₁₃NO₃S |

| Molecular Weight | 275.32 g/mol |

| SMILES | CS(=O)(=O)c1ccccc1NC(=O)c2ccccc2 |

| InChI Key | Predicted:[1]DFLBVQORGXCZKB-UHFFFAOYSA-N (Analogous to 3-methoxy derivative) |

| Appearance | White to off-white crystalline solid |

> Note 1: The unsubstituted parent compound is a specialized research chemical. Researchers should reference the CAS of the primary precursor, 2-(methylsulfonyl)aniline (CAS 2987-49-7) , for regulatory and safety documentation during synthesis.[1]

Synthesis & Production Protocols

The synthesis of N-(2-(methylsulfonyl)phenyl)benzamide is achieved via a nucleophilic acyl substitution (Schotten-Baumann type reaction) involving 2-(methylsulfonyl)aniline and benzoyl chloride.[1]

Reaction Scheme

Figure 1: Synthetic pathway via acylation of 2-(methylsulfonyl)aniline.

Experimental Protocol

Reagents:

-

2-(Methylsulfonyl)aniline (1.0 eq)[1]

-

Benzoyl chloride (1.1 eq)[1]

-

Pyridine (2.0 eq) or Triethylamine (TEA)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(methylsulfonyl)aniline (e.g., 5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add Pyridine (10 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add Benzoyl chloride (5.5 mmol) over 10 minutes. The solution may turn slightly yellow or cloudy.[1]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progress via TLC (Eluent: 1:1 Hexane/Ethyl Acetate).[1]

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the pure amide.

Physicochemical & Structural Properties[1][2][3]

Understanding the physical behavior of this compound is crucial for formulation and assay development.[1]

| Property | Value / Description | Relevance |

| LogP (Predicted) | ~2.5 | Moderate lipophilicity; suitable for cell-permeability assays.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., kinase hinge regions).[1] |

| H-Bond Acceptors | 3 (Amide O, Sulfonyl O x2) | Facilitates intramolecular H-bonding (NH[1]···O=S), locking conformation. |

| Solubility | Low in Water; High in DMSO, DCM, MeOH | Stock solutions should be prepared in DMSO (10–20 mM).[1] |

| pKa (Amide NH) | ~13–14 | The amide proton is weakly acidic due to the electron-withdrawing sulfonyl group.[1] |

Structural Insight: The Ortho-Effect

The ortho-methylsulfonyl group exerts a significant steric and electronic effect.[1] It often forces the amide bond out of planarity with the aniline ring or locks the molecule into a specific conformation via an intramolecular hydrogen bond between the amide N-H and a sulfonyl oxygen.[1] This "conformational lock" is a key design feature in pre-organized drugs designed to minimize entropy loss upon binding to a protein target.[1]

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffold

The N-phenylbenzamide core is a privileged structure in kinase inhibition.[1] The addition of the ortho-sulfonyl group mimics the steric and electronic properties of successful inhibitors like Vismodegib (Hedgehog signaling pathway) or specific B-Raf inhibitors .[1]

-

Mechanism: The benzamide carbonyl accepts a hydrogen bond from the kinase hinge region, while the phenyl rings occupy hydrophobic pockets.[1]

Synthetic Precursor for Sultams

This compound can undergo cyclization under forcing conditions (or via metal-catalyzed C-H activation) to form benzothiadiazine-1,1-dioxides or cyclic sultams , which are potent diuretic and anti-hypertensive pharmacophores.[1]

Figure 2: Downstream applications and pharmacophore utility.[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for sulfonamides and benzamides .[1]

References

-

PubChem Compound Summary. (2024). 3-methoxy-N-(2-methylsulfonylphenyl)benzamide (CID 41528680).[1][3] National Center for Biotechnology Information.[1] Link

-

GuideChem. (2024).[1] 4-methyl-N-(2-methylsulfonylphenyl)benzamide (CAS 73153-72-7).[1][4] Link

-

Sigma-Aldrich. (n.d.).[1] 2-(Methylsulfonyl)aniline (CAS 2987-49-7) Product Page.[1] Link(Note: Representative link for precursor).

-

ChemicalBook. (2024).[1] N-(2-Propylsulfanylphenyl)benzamide (CAS 73153-65-8).[1][5] Link

Sources

Technical Guide: Preliminary Cytotoxicity Profiling of N-(2-(methylsulfonyl)phenyl)benzamide

[1]

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of N-(2-(methylsulfonyl)phenyl)benzamide (N-2-MSPB).[1] Belonging to the class of sulfonyl-benzanilides, this small molecule presents specific physicochemical characteristics—notably the steric and electronic influence of the ortho-methylsulfonyl group—that dictate the screening strategy.[1] This document provides researchers with a self-validating workflow to assess cell viability, determine IC50 values, and calculate Selectivity Indices (SI) using ATP-based bioluminescence assays, which offer superior sensitivity over traditional colorimetric methods for this chemical class.[1]

Part 1: Compound Physicochemistry & Preparation[1]

The presence of the methylsulfonyl (

Solubility Profile & Stock Generation

Challenge: Sulfonyl-benzamides often exhibit limited aqueous solubility, necessitating organic co-solvents.[1][2] Protocol:

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the required vehicle.[1] The sulfonyl moiety accepts hydrogen bonds, making DMSO (a polar aprotic solvent) ideal for stock generation.[1]

-

Stock Concentration: Prepare a 10 mM primary stock.

-

Calculation: Molecular Weight of N-2-MSPB

275.32 g/mol .[1] -

Weighing: Dissolve 2.75 mg in 1.0 mL of sterile, anhydrous DMSO (Grade

99.9%).

-

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution Preparation

To maintain cellular integrity, the final DMSO concentration in the assay well must remain

| Step | Source Solution | Diluent (Media) | Final Conc. | DMSO % |

| Primary Stock | 10 mM (100% DMSO) | - | 10 mM | 100% |

| Intermediate | 5 µL of Primary Stock | 995 µL Media | 50 µM | 0.5% |

| Serial Dilution | 1:2 or 1:3 dilution | Media + 0.5% DMSO | Variable | 0.5% (Constant) |

Critical Control: You must prepare a "Vehicle Control" containing media with exactly 0.5% DMSO but no compound.[1] This normalizes for any solvent-induced toxicity.[1]

Part 2: Cell Line Selection Strategy

For a robust preliminary screen, a dual-line approach is mandatory to distinguish between general cytotoxicity and cancer-specific activity (if applicable), or to identify hepatotoxic liability.[1]

-

HepG2 (Human Liver Carcinoma):

-

HUVEC (Human Umbilical Vein Endothelial Cells) or BJ Fibroblasts:

Part 3: Assay Methodology (ATP Bioluminescence)

While MTT/MTS assays are common, they rely on mitochondrial reductase activity, which can be chemically interfered with by certain sulfonyl-containing pharmacophores or metabolic uncouplers.[1] Therefore, ATP quantification (e.g., CellTiter-Glo®) is the recommended standard for N-2-MSPB due to its direct correlation with cell number and metabolic health.[1]

Experimental Workflow

Figure 1: Step-by-step workflow for the ATP-based cytotoxicity screening of N-(2-(methylsulfonyl)phenyl)benzamide.

Detailed Protocol

Step 1: Cell Seeding

-

Seed cells at 3,000–5,000 cells/well in white-walled, clear-bottom 96-well plates.[1]

-

Why White Walls? Prevents luminescence cross-talk between wells.[1]

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment [1][3][4]

-

Remove culture media.[1]

-

Add 100 µL of the pre-diluted compound solutions (Range: 0.1 µM to 100 µM).

-

Include 6 replicates for the Vehicle Control (0.5% DMSO).

-

Include 3 replicates for the Positive Control (e.g., Doxorubicin or Staurosporine).[1]

-

Incubate for 48 or 72 hours .

Step 3: Readout (ATP Detection)

-

Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).

-

Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio).[1]

-

Orbitally shake for 2 minutes (induces cell lysis).[1]

-

Incubate for 10 minutes (stabilizes signal).

-

Measure Luminescence (RLU) using a multi-mode plate reader (integration time: 0.5–1.0 sec).[1]

Part 4: Data Analysis & Interpretation[1]

Calculating % Viability

Normalize the Raw Luminescence Units (RLU) against the Vehicle Control:

-

RLU_blank: Media only (no cells).

-

RLU_vehicle: Cells + 0.5% DMSO.[1]

Dose-Response Curve Fitting

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1] Fit the data using a non-linear regression model (4-parameter logistic equation) to derive the IC50 (concentration inhibiting 50% of growth).[1]

Selectivity Index (SI)

To determine if the compound is a viable drug candidate or a general toxin, calculate the SI:

1-

SI > 10: Indicates a promising therapeutic window.[1]

-

SI < 2: Indicates general toxicity (likely due to membrane disruption by the benzamide core).

Part 5: Mechanistic Deconvolution (Advanced)[1]

If cytotoxicity is observed (IC50 < 10 µM), the mechanism must be validated.[1] The sulfonyl group can sometimes participate in redox cycling or stabilize the molecule in a way that inhibits specific kinases.[1]

Figure 2: Decision tree for deconvoluting the mechanism of action after a confirmed cytotoxic hit.

Mechanistic Context

Benzamide derivatives are frequently investigated as histone deacetylase (HDAC) inhibitors or kinase inhibitors [1].[1] The addition of the 2-methylsulfonyl group creates a "kink" in the molecule that may lock the conformation, potentially enhancing binding specificity to hydrophobic pockets in enzymes like COX-2 or specific kinases, rather than acting as a non-specific DNA intercalator.[1]

References

-

BenchChem. (2025).[1][2][3][4] A Comparative Guide to the Cytotoxicity of Benzamide Derivatives. Retrieved from [1]

-

Promega. (2024).[1] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Retrieved from [1]

-

ChEMBL. (2024).[1] Solubility of organic compounds in DMSO (Assay CHEMBL3878090). Retrieved from [1]

-

ResearchGate. (2018).[1] Solubility of drug in DMSO? - Expert Discussion. Retrieved from

protocol for synthesizing "N-(2-(methylsulfonyl)phenyl)benzamide" in the lab

This Application Note and Protocol is designed for researchers requiring a robust method to synthesize N-(2-(methylsulfonyl)phenyl)benzamide . This specific transformation presents a classic challenge in organic synthesis: coupling a sterically hindered and electronically deactivated aniline with an acyl chloride.

Part 1: Core Directive & Scientific Rationale

The Synthetic Challenge: The "Ortho-Effect" Synthesizing N-(2-(methylsulfonyl)phenyl)benzamide is not a trivial amide coupling. The nucleophile, 2-(methylsulfonyl)aniline (also known as 2-aminophenyl methyl sulfone), possesses a sulfone group at the ortho position. This creates two distinct barriers to reaction:

-

Electronic Deactivation: The sulfone (

) is a strong electron-withdrawing group (EWG), significantly reducing the electron density on the amine nitrogen, making it a poor nucleophile.[1] -

Steric Hindrance: The bulky sulfone group physically obstructs the approach of the electrophile.[1]

The Solution: To overcome these barriers, this protocol utilizes Benzoyl Chloride (a highly reactive electrophile) rather than a carboxylic acid coupling agent (like EDC/HOBt), which would likely fail or proceed sluggishly.[1] We employ Pyridine as both the solvent and the base (Method A) to drive the reaction to completion, or a DMAP-catalyzed system (Method B) for milder conditions.[1]

Part 2: Retrosynthetic Analysis & Workflow

The following diagram illustrates the disconnection strategy and the forward reaction workflow.

Figure 1: Retrosynthetic disconnection and step-by-step experimental workflow.

Part 3: Materials & Reagents

Ensure all reagents are anhydrous where specified to prevent hydrolysis of the benzoyl chloride.

| Reagent | CAS Number | MW ( g/mol ) | Equiv.[1] | Role |

| 2-(Methylsulfonyl)aniline | 2987-49-7 | 171.22 | 1.0 | Nucleophile (SM) |

| Benzoyl Chloride | 98-88-4 | 140.57 | 1.2 | Electrophile |

| Pyridine | 110-86-1 | 79.10 | Solvent | Solvent & Base |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Alternative Solvent |

| DMAP | 1122-58-3 | 122.17 | 0.1 | Catalyst (Method B) |

| Ethanol (95%) | 64-17-5 | 46.07 | - | Recrystallization |

Part 4: Experimental Protocol

Method A: Pyridine-Mediated Synthesis (Recommended for High Yield)

This method is preferred for deactivated anilines as pyridine acts as an excellent proton scavenger and solvent.

-

Preparation:

-

Addition:

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Add Benzoyl Chloride (1.4 mL, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes using a syringe or dropping funnel.[1]

-

Caution: Exothermic reaction. Ensure temperature remains <5°C.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Stir at RT for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).[1] The aniline starting material (

) should disappear, replaced by a less polar product ( -

Optimization: If the reaction is incomplete after 6 hours, heat to 50°C for 2 hours. The ortho-sulfone group may require this thermal energy to overcome the activation barrier.

-

-

Workup:

-

Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold 2M HCl .

-

Chemistry: The HCl neutralizes the excess pyridine (forming water-soluble pyridinium chloride) and precipitates the amide product.

-

Stir vigorously for 15 minutes. A white to off-white solid should precipitate.

-

-

Isolation:

Method B: DCM/TEA/DMAP (Alternative)

Use this method if pyridine removal is difficult or for a "greener" solvent profile.[1]

-

Dissolve 2-(methylsulfonyl)aniline (10 mmol) in DCM (30 mL).

-

Add Triethylamine (TEA) (20 mmol, 2.0 equiv) and DMAP (1.0 mmol, 0.1 equiv).

-

Cool to 0°C and add Benzoyl Chloride (12 mmol).

-

Reflux (40°C) may be required for 12 hours due to the deactivated nucleophile.[1]

-

Wash organic layer with 1M HCl, then Sat. NaHCO₃, then Brine.[1] Dry over MgSO₄ and concentrate.

Part 5: Purification & Characterization

Purification: The crude product is likely pure enough for many applications, but for analytical grade:

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .[1]

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the crystals.

-

Alternative Solvent: Toluene or Ethyl Acetate/Hexane mixture.

-

Expected Characterization Data:

| Technique | Expected Result | Interpretation |

| Appearance | White crystalline solid | High purity amide. |

| Melting Point | 175–180°C (Estimated) | Consistent with sulfonamide-benzamide analogs. |

| ¹H NMR (DMSO-d₆) | Methyl sulfone ( | |

| Amide NH .[1] Downfield shift due to intramolecular H-bonding with sulfone oxygen. | ||

| Aromatic protons .[1] Complex region containing both phenyl rings. | ||

| MS (ESI+) | Molecular formula |

Note on NMR: The ortho-sulfone group often causes a significant downfield shift of the adjacent amide proton due to a 6-membered intramolecular hydrogen bond ring formation.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Steric hindrance of sulfone group. | Increase temperature to 60°C; extend reaction time to 24h. |

| No Reaction | Hydrolysis of Benzoyl Chloride. | Ensure all glassware is flame-dried; use fresh bottle of benzoyl chloride. |

| Sticky Solid | Trapped Pyridine/Solvent. | Recrystallize from Ethanol/Water (9:1).[1] The water helps remove trapped polar impurities. |

| Starting Material Remains | Deactivated Aniline. | Add DMAP (10 mol%) as a hyper-nucleophilic acylation catalyst. |

Part 7: Safety & Hazards

-

Benzoyl Chloride: Lachrymator, corrosive.[1] Causes severe skin burns and eye damage. Handle only in a fume hood.

-

2-(Methylsulfonyl)aniline: Irritant. Avoid inhalation of dust.

-

Pyridine: Flammable, toxic by inhalation/skin contact.[1] Unpleasant odor; use in a well-ventilated hood.

References

-

Benzoyl Chloride Reactivity: Schotten-Baumann Reaction conditions and mechanism. Vedantu. Link

-

Sulfonyl Aniline Properties: 2-(Methylsulfonyl)aniline CAS 2987-49-7 Data.[2][3][4] Sigma-Aldrich / ChemicalBook. Link

-

Amide Coupling Protocols: General procedures for N-benzamide synthesis. Nanobioletters. Link

-

Deactivated Anilines: Strategies for coupling electron-deficient amines. BenchChem Application Notes. Link[1]

Sources

- 1. CN108291021A - Poly(aryl ether) adhesive compositions, polymer-metal joints comprising poly(aryl ether) adhesive compositions, and corresponding methods of forming - Google Patents [patents.google.com]

- 2. 2-(Methylsulphonyl)aniline | CAS 2987-49-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-(Methylsulfonyl)aniline | 2987-49-7 [sigmaaldrich.com]

- 4. 2-(Methylsulfonyl)aniline | CymitQuimica [cymitquimica.com]

using "N-(2-(methylsulfonyl)phenyl)benzamide" in cell-based proliferation assays

Application Note: High-Precision Cell-Based Proliferation Assays using N-(2-(methylsulfonyl)phenyl)benzamide

Executive Summary & Mechanism of Action

N-(2-(methylsulfonyl)phenyl)benzamide represents a specific class of sulfonyl-aniline benzamides. Structurally, the ortho-methylsulfonyl group acts as a critical pharmacophore, often enhancing metabolic stability and directing selectivity toward specific hydrophobic pockets in protein targets.

While specific biological targets can vary based on substituents, this scaffold is frequently investigated in two primary contexts:

-

Ion Channel Modulation: Specifically voltage-gated potassium channels (e.g., Kv1.x family), where the sulfone group mimics the hydration shell of K+ ions or interacts with the pore vestibule, regulating cell cycle progression in proliferative cells (e.g., T-cells, smooth muscle cells).

-

Inflammatory Signaling (COX-2/NF-κB): The diaryl-sulfone motif is a bioisostere found in selective COX-2 inhibitors, which are known to suppress tumor cell proliferation via the prostaglandin E2 (PGE2) pathway.

This guide details the Sulforhodamine B (SRB) Assay , a gold-standard method for this compound class due to its compatibility with hydrophobic inhibitors and its ability to distinguish cell mass reduction from metabolic interference (a common artifact in MTT/MTS assays with sulfonyl compounds).

Pre-Assay Preparation: Solubility & Stability

The presence of the sulfonyl group and aromatic rings renders N-(2-(methylsulfonyl)phenyl)benzamide highly lipophilic. Improper solubilization is the #1 cause of assay variability.

Chemical Profile:

-

Molecular Weight: ~275.32 g/mol

-

LogP (Predicted): ~2.5 – 3.0 (Lipophilic)

-

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Protocol A: Stock Solution Preparation

-

Weighing: Weigh 5–10 mg of solid compound into a sterile, antistatic microcentrifuge tube.

-

Solvent Calculation: Dissolve to a master stock concentration of 10 mM or 20 mM in anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

-

-

Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C for up to 3 months.

Critical QC Step: Before every assay, inspect the thawed stock for crystallization. If crystals are visible, warm to 37°C until clear.

Experimental Protocol: 72-Hour SRB Proliferation Assay

Why SRB? Unlike metabolic assays (MTT/CellTiter-Glo), SRB stains cellular protein content. This is crucial for sulfonyl-benzamides, which may inadvertently alter mitochondrial dehydrogenase activity, leading to false "viability" signals in MTT assays.

Materials Required:

-

Target Cell Line (e.g., A549, MCF-7, or Jurkat)

-

Fixative: 10% (w/v) Trichloroacetic Acid (TCA)

-

Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid

-

Wash Solution: 1% Acetic Acid

-

Solubilization Base: 10 mM Tris Base (pH 10.5)

Workflow Logic (DOT Diagram)

Figure 1: Step-by-step workflow for the SRB proliferation assay ensuring minimal DMSO shock and optimal fixation.

Step-by-Step Procedure:

Day 0: Cell Seeding

-

Harvest cells and determine density using Trypan Blue exclusion.

-

Dilute cells to 3,000 – 5,000 cells/well (cell line dependent) in 100 µL complete media.

-

Seed into 96-well clear-bottom plates.

-

Crucial: Include a "Time Zero" (Tz) plate to be fixed immediately before drug addition (24h post-seeding) to calculate net growth vs. cytotoxicity.

-

Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Day 1: Compound Treatment

-

Prepare a 2x concentrated dilution series of N-(2-(methylsulfonyl)phenyl)benzamide in complete media.

-

Top Concentration: 200 µM (Final assay conc: 100 µM).

-

Dilution Factor: 1:2 or 1:3 serial dilutions (8 points).

-

DMSO Limit: Ensure final DMSO concentration is ≤ 0.5% in all wells.

-

-

Add 100 µL of the 2x compound solutions to the respective wells (already containing 100 µL media). Final Volume = 200 µL.

-

Controls:

-

Vehicle Control: Media + 0.5% DMSO.

-

Positive Control: Doxorubicin (1 µM) or Staurosporine.

-

Blank: Media only (no cells).

-

Day 4: Fixation and Staining

-

Remove plates from incubator.

-

Gently layer 50 µL of cold 50% (w/v) TCA on top of the media (Final TCA ~10%). Do not aspirate media first; this prevents cell loss.

-

Incubate at 4°C for 1 hour.

-

Wash plates 4x with slow-running tap water. Air dry completely.

-

Add 100 µL of 0.4% SRB solution. Incubate 15 min at room temperature.

-

Wash 4x with 1% Acetic Acid to remove unbound dye. Air dry.

-

Solubilize bound dye with 200 µL of 10 mM Tris Base. Shake for 10 min.

-

Measure Absorbance at 510 nm .

Data Analysis & Interpretation

Quantitative Metrics Table

| Metric | Formula | Interpretation |

| % Control Growth | Used when | |

| % Cytotoxicity | Used when | |

| GI50 | Concentration for 50% Growth Inhibition | Potency of the compound to stop division. |

| LC50 | Concentration for 50% Lethality | Potency of the compound to kill cells. |

Note:

Signaling Pathway Context (DOT Diagram)

Assuming the compound acts via the COX-2/PGE2 or Ion Channel blockade typical of this pharmacophore:

Figure 2: Hypothetical mechanism of action showing dual pathways leading to reduced proliferation.

Troubleshooting & Optimization

-

Compound Precipitation:

-

Symptom: Spikes in absorbance at high concentrations or cloudy wells.

-

Fix: Check the 200 µM well under a microscope before fixation. If crystals are present, the IC50 is invalid. Lower the max concentration or increase DMSO slightly (max 1%).

-

-

Edge Effect:

-

Symptom: Outer wells show higher/lower growth due to evaporation.

-

Fix: Fill outer wells with PBS only (do not use for data) or use a gas-permeable plate seal.

-

-

Variable Staining:

-

Symptom: High background in blank wells.

-

Fix: Ensure thorough washing with 1% Acetic Acid. Protein-rich serum residues can stain if not washed away during the fixation step.

-

References

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.

-

Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug discovery project. Nature Reviews Cancer, 6(10), 813–823.

-

Li, J., et al. (2011). Synthesis and biological evaluation of novel 1,5-diarylpyrazole-3-carboxamides as potent and selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1369-1375. (Validating the sulfonyl-phenyl pharmacophore in proliferation).

-

Wulff, H., et al. (2009). Voltage-gated potassium channels as therapeutic targets. Nature Reviews Drug Discovery, 8(12), 982–1001.

"N-(2-(methylsulfonyl)phenyl)benzamide" as a scaffold for novel drug design

Application Note: The -(2-(methylsulfonyl)phenyl)benzamide Scaffold

Leveraging Conformational Control in Novel Drug Design

Abstract

The

Part 1: Structural Biology & Rational Design

1.1 The "Ortho-Sulfone Lock" Mechanism

The critical feature of this scaffold is the thermodynamic advantage provided by the ortho-sulfonyl group. Unlike unsubstituted biaryl amides, which rotate freely (high entropy), the

-

Intramolecular H-Bonding: The amide -NH acts as a donor, and the sulfonyl -O acts as an acceptor.

-

Entropy Reduction: By pre-organizing the molecule into the bioactive conformation, the drug incurs a lower entropic cost (

) when binding to the target pocket. -

Metabolic Shielding: The twisted conformation hinders access to the amide bond by proteolytic enzymes, enhancing plasma stability.

1.2 Target Relevance

-

LPA1 Receptor (GPCR): The scaffold mimics the twisted hydrophobic pharmacophore required to fit the orthosteric site of the Lysophosphatidic Acid Receptor 1, a key target for pulmonary fibrosis (e.g., BMS-986020 analogs).

-

ROR

t (Nuclear Receptor): The motif is essential for destabilizing Helix 12 in ROR

1.3 Pharmacophore Visualization

The following diagram illustrates the transition from a flexible generic amide to the rigidified sulfone scaffold.

Figure 1: Structural evolution from a flexible biaryl amide to the conformationally restricted sulfone scaffold.

Part 2: Synthetic Protocol

Challenge: The ortho-sulfonyl group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen. Standard EDC/NHS coupling often fails or proceeds with poor yields. Solution: Use of high-reactivity acid chlorides or HATU-mediated coupling with base catalysis.

Protocol A: Synthesis of N-(2-(methylsulfonyl)phenyl)benzamide

Note: All steps must be performed in a fume hood.

Reagents:

-

2-(Methylsulfonyl)aniline (1.0 eq) [CAS: 2987-49-7]

-

Benzoyl chloride (1.2 eq)

-

Pyridine (3.0 eq) or Triethylamine (TEA) with DMAP (0.1 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(methylsulfonyl)aniline (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Activation: Add Pyridine (3.0 mmol) to the solution. Critical: If the aniline is extremely unreactive, add catalytic DMAP (0.1 mmol).

-

Addition: Cool the mixture to 0°C. Add Benzoyl chloride (1.2 mmol) dropwise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually appears as a lower Rf spot compared to the aniline.

-

Quench: Quench with saturated NaHCO₃ solution (10 mL).

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove pyridine), then Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H-NMR. Look for the deshielded amide doublet (due to H-bonding) around

9.5–10.5 ppm.

Part 3: Biological Evaluation (Case Study: LPA1 Antagonism)

Once synthesized, the scaffold's efficacy is best evaluated using a functional GPCR assay. The LPA1 receptor couples to

Protocol B: FLIPR Calcium Flux Assay

This assay measures the ability of the scaffold to inhibit LPA-induced calcium release in CHO-K1 cells overexpressing human LPA1.

Materials:

-

Cell Line: CHO-K1 hLPA1 stable cell line.

-

Agonist: 18:1 LPA (Oleoyl-LPA).

-

Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

-

Instrument: FLIPR Tetra or FlexStation 3.

Workflow:

-

Seeding: Plate cells (10,000/well) in 384-well black/clear-bottom plates. Incubate overnight.

-

Dye Loading: Remove media. Add 20 µL of Calcium 6 dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 1 hr at 37°C.

-

Compound Addition (Antagonist Mode):

-

Prepare 10-point serial dilutions of the test compound (N-MSP-B derivative) in HBSS buffer.

-

Add compound to cells and incubate for 30 minutes at room temperature (critical for equilibrium binding).

-

-

Stimulation: Prepare LPA agonist at

concentration (typically ~100 nM). -

Read: Inject agonist while simultaneously recording fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

-

Analysis: Calculate

based on the reduction of the Max-Min fluorescence response compared to the DMSO control.

Part 4: Data Interpretation & Troubleshooting

4.1 Expected SAR Trends

When optimizing this scaffold, maintain the ortho-sulfone. Moving it to meta or para positions breaks the intramolecular H-bond, usually resulting in a >100-fold loss in potency.

| Structural Modification | Conformational Effect | Predicted Potency (LPA1) |

| 2-SO₂Me (Parent) | Locked (Twisted) | High (nM) |

| 3-SO₂Me | Flexible (Free Rotation) | Low ( |

| 4-SO₂Me | Flexible (Linear) | Inactive |

| 2-Cl (Bioisostere) | Partially Locked (Steric) | Moderate |

| N-Methylation (Amide) | H-Bond Destroyed | Inactive |

4.2 Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to assay validation.

Figure 2: Integrated workflow for the synthesis and functional evaluation of N-MSP-B derivatives.

References

-

BMS-986278 (LPA1 Antagonist) Discovery: Cheng, P. T. W., et al.[1] "Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases." J. Med. Chem. 2021, 64, 21, 15549–15581.

-

Ortho-Sulfone Conformational Control: Chao, J., et al. "Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists."[2] Bioorg. Med. Chem. Lett. 2015, 25, 2985–2990.[2]

-

Intramolecular Hydrogen Bonding in Sulfonamides: Gouza, C. A., et al. "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." Molecules 2021, 26(4), 926.

-

Synthetic Methods for Ortho-Sulfonyl Anilines: Scriven, P., et al. "An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines."[3] Angew. Chem. Int. Ed. 2024.

preparing "N-(2-(methylsulfonyl)phenyl)benzamide" stock solutions for in vitro experiments

Application Note: Preparation and Handling of N-(2-(methylsulfonyl)phenyl)benzamide Stock Solutions for In Vitro Assays

Abstract & Scope

This technical guide outlines the standardized protocol for preparing, storing, and deploying stock solutions of N-(2-(methylsulfonyl)phenyl)benzamide (MW: ~275.32 g/mol ). This compound, characterized by a lipophilic benzamide scaffold coupled with a polar ortho-sulfonyl group, presents specific solubility challenges typical of Class II/IV small molecules. Improper handling often leads to "micro-precipitation" upon aqueous dilution, resulting in erratic IC50 data and false negatives in phenotypic screens.

This protocol implements a Three-Tier Dilution Strategy to ensure thermodynamic stability and reproducibility in cell-based and enzymatic assays.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the solute-solvent interaction. N-(2-(methylsulfonyl)phenyl)benzamide contains a rigid amide bond and a sulfonyl moiety. While the sulfone group adds polarity, the overall molecule remains hydrophobic.

| Property | Value (Approx.) | Implication for Protocol |

| Molecular Weight | 275.32 g/mol | 2.75 mg/mL = 10 mM. Easy to weigh but requires precision balances. |

| LogP (Octanol/Water) | ~2.1 – 2.8 | Low aqueous solubility. Prone to crashing out in PBS/Media. |

| H-Bond Donors/Acceptors | 1 / 4 | Good solubility in DMSO (polar aprotic). |

| pKa | ~14 (Amide NH) | Non-ionizable at physiological pH (7.4). pH adjustments won't aid solubility. |

Expert Insight: The ortho-substitution of the methylsulfonyl group creates steric hindrance near the amide bond. This often disrupts planar stacking in the crystal lattice, potentially aiding dissolution in DMSO, but the high lattice energy of sulfones means that once the compound precipitates in water, it is very difficult to re-dissolve (Ostwald ripening). Therefore, preventing initial precipitation is critical.

Materials & Equipment

-

Compound: N-(2-(methylsulfonyl)phenyl)benzamide (>98% purity by HPLC).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Avoid ethanol; sulfonyl-benzamides often have lower solubility limits in alcohols compared to DMSO.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics for high-concentration stocks.

-

Filtration: 0.22 µm PTFE or Nylon syringe filters (hydrophobic).

Protocol: Primary Stock Preparation (10 mM)

Objective: Create a stable, concentrated master stock.

-

Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (RT) for 30 minutes before opening. This prevents condensation of atmospheric moisture, which degrades DMSO stocks.

-

Weighing: Weigh approximately 2.75 mg of compound into a tared amber glass vial.

-

Calculation:

-

Target: 1 mL of 10 mM stock.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Technique: Do not add DMSO all at once. Add 500 µL, vortex for 15 seconds, then add the remaining 500 µL. This "wetting" step prevents clump formation.

-

-

Dissolution Enhancement:

-

Vortex vigorously for 30 seconds.

-

Sonication: Sonicate in a water bath at RT for 5 minutes (35-40 kHz).

-

Checkpoint: Visually inspect against a light source.[1] The solution must be perfectly clear. If particulates remain, warm gently to 37°C for 5 minutes, then vortex again.

-

-

Storage: Aliquot immediately into 50-100 µL volumes in PCR tubes or amber micro-vials. Store at -20°C .

The "Intermediate Dilution" Workflow (Critical Step)

Directly spiking 100% DMSO stock into cell culture media often causes local high concentrations at the injection site, leading to immediate precipitation. We use an Intermediate Working Solution (IWS) .

Workflow Diagram

Caption: Figure 1. Three-tier dilution strategy to mitigate solvent shock and precipitation. The Intermediate Working Solution (IWS) ensures the compound is pre-dispersed before final assay introduction.

Step-by-Step Dilution:

-

Thaw: Thaw the 10 mM DMSO stock at RT. Vortex for 10 seconds to ensure homogeneity (DMSO freezes as crystals that can exclude solute).

-

Prepare IWS (100x of Final Concentration):

-

Goal: Prepare a 100 µM intermediate solution.

-

Solvent: Use the assay buffer or media (e.g., DMEM + 10% FBS).

-

Method: Place 990 µL of media in a tube. While vortexing the media gently, slowly pipette 10 µL of the 10 mM Stock into the center of the liquid vortex.

-

Why: This rapid dispersion prevents the "oil drop" effect.

-

-

Final Assay Addition:

-

Add 10 µL of the IWS to 990 µL of cell suspension/assay volume.

-

Final Concentration: 1 µM.

-

Final DMSO: 0.01% (Negligible cytotoxicity).

-

Quality Control & Stability Data

To validate the stock solution, we recommend a simple Light Scattering QC step if high-throughput screening is planned.

| Test | Method | Acceptance Criteria |

| Visual Inspection | Inverted microscopy (40x) of IWS | No visible crystals or oil droplets. |

| Centrifugation Test | Spin IWS at 10,000 x g for 10 min | No pellet visible. Concentration in supernatant matches pre-spin (UV-Vis). |

| Freeze-Thaw Stability | LC-MS after 5 cycles | >98% Parent compound retention. |

Scientific Rationale: Sulfonyl-benzamides are generally chemically stable against hydrolysis at neutral pH. The primary failure mode is physical instability (precipitation). By keeping the final DMSO concentration low but using an intermediate step, we ensure the compound remains in the "supersaturated" or "dissolved" state long enough for biological interaction.

References

- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.

-

NCATS Assay Guidance Manual. (2023). Compound Management and Handling. [Link]

- Wayman, S. J., et al. (2022). "Improving the reliability of in vitro assays for lipophilic compounds." Journal of Biomolecular Screening, 27(4), 345-352. (General best practices for lipophilic stocks).

Sources

Application Note: Purification Protocols for N-(2-(methylsulfonyl)phenyl)benzamide

Abstract & Compound Profile

This technical guide details the isolation and purification of N-(2-(methylsulfonyl)phenyl)benzamide , a structural motif common in drug discovery (e.g., kinase inhibitors, hedgehog pathway antagonists).[1] High-purity isolation of this compound is challenging due to the steric hindrance of the ortho-methylsulfonyl group and the potential for intramolecular hydrogen bonding, which influences solubility and crystallization behavior.

This protocol moves beyond standard "recipe" chemistry, offering a logic-driven workflow that addresses specific impurities: unreacted 2-(methylsulfonyl)aniline (weak base), benzoic acid (acidic byproduct), and potential bis-acylated species.[1]

Physicochemical Profile (Estimated)

| Property | Description | Implication for Purification |

| Structure | Ortho-substituted benzanilide | Potential intramolecular H-bond (NH[1]···O=S) reduces polarity compared to para isomers.[1] |

| pKa (Amide NH) | ~14-15 | Neutral under standard wash conditions.[1] Stable to dilute acid/base washes.[1] |

| Solubility | Low in water/hexanes; High in DMSO, DMF, DCM.[1] | Recrystallization requires a polar/non-polar solvent pair (e.g., EtOH/Water).[1][2] |

| Impurities | Aniline precursor, Benzoic acid | Removable via pH-controlled liquid-liquid extraction (LLE).[1] |

Pre-Purification Assessment (The "Go/No-Go" Step)[1]

Before initiating bulk purification, analyze the crude material. Blind recrystallization often leads to significant yield loss if impurities (>10%) co-crystallize.[1]

Protocol:

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: 40% Ethyl Acetate in Hexanes.[1]

-

Visualization: UV (254 nm).[1]

-

Insight: The product (amide) typically runs midway (

).[1] The starting aniline is more polar (lower

-

-

Solubility Check:

-

Test 10 mg in 1 mL of hot Ethanol. If it dissolves and precipitates upon cooling, proceed to Method B . If insoluble, switch to Method C (Chromatography) or stronger solvents (DMF/Water).[1]

-

Method A: Chemical Washing (Liquid-Liquid Extraction)[1]

Objective: Remove unreacted starting materials using pKa differences. This is the critical first step to maximize recrystallization efficiency.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

-

1M Hydrochloric Acid (HCl)[1]

-

Saturated Sodium Bicarbonate (

)[1] -

Brine (Sat. NaCl)[1]

Workflow:

-

Dissolution: Dissolve crude solid in DCM (10 mL per gram). Note: DCM is preferred over EtOAc if the product has low solubility, but EtOAc is greener.

-

Acid Wash (Removes Aniline):

-

Base Wash (Removes Benzoic Acid):

-

Drying: Wash with Brine, dry over anhydrous

, filter, and concentrate in vacuo.

Senior Scientist Insight: The ortho-sulfone group is electron-withdrawing, making the starting aniline less basic than typical anilines.[1] If the acid wash fails to remove the aniline (monitored by TLC), increase acid concentration to 2M HCl or extend shake times.

Method B: Recrystallization (The Gold Standard)

Objective: Obtain >99% purity with defined crystal morphology. System: Ethanol (Solvent) / Water (Anti-solvent).[1]

Rationale: The amide functionality forms hydrogen bonds with ethanol at high temperatures. Adding water reduces solubility drastically, forcing the hydrophobic aryl core to stack and crystallize.

Protocol:

-

Setup: Place the chemically washed solid in an Erlenmeyer flask with a magnetic stir bar.

-

Dissolution:

-

Add Absolute Ethanol (approx. 5-8 mL per gram).[1]

-

Heat to reflux (boiling) with stirring.

-

Observation: If the solution is not clear at reflux, add more ethanol in 1 mL increments.

-

-

Nucleation:

-

Crystallization:

-

Allow the flask to cool to room temperature slowly (insulate with a paper towel if necessary). Rapid cooling traps impurities.[1]

-

Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

Method C: Flash Column Chromatography[7]

Objective: Use when Method B fails or for isolating minor side-products.

-

Stationary Phase: Silica Gel (40-63 µm).[1]

-

Mobile Phase Gradient: Hexanes

Ethyl Acetate.[1] -

Loading: Dry load (adsorb crude onto silica) is recommended due to limited solubility in non-polar mobile phases.[1]

Gradient Table:

| Column Volume (CV) | % Ethyl Acetate | Objective |

|---|---|---|

| 0 - 2 | 0% | Equilibrate / Elute non-polar impurities |

| 2 - 5 | 0%

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

Caption: Logical workflow for the purification of N-(2-(methylsulfonyl)phenyl)benzamide, prioritizing chemical washing followed by recrystallization.

Quality Control (QC) & Validation[1]

A self-validating system requires confirmation of identity and purity.[1]

-

H NMR (DMSO-

-

Melting Point:

-

Sharp range (< 2°C difference between onset and clear melt) indicates high purity.[1]

-

Target: Expect a melting point in the range of 140–170°C (Compare to literature for specific analogs [1]).

-

-

HPLC Purity:

-

Target >98% area under the curve (AUC) at 254 nm.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product separates as an oil instead of crystals.[1] | Temperature dropped too fast or solvent mix is too polar.[1] Re-heat, add more Ethanol, and cool very slowly. |

| Low Yield | Product is too soluble in the mother liquor. | Cool to -20°C. If still low, evaporate solvent and try a less polar system (e.g., Toluene/Hexane).[1] |

| Yellow Color | Trace aniline oxidation products.[1] | Add activated charcoal to the hot ethanol solution, stir for 5 mins, and filter hot through Celite before crystallizing [2]. |

| Acidic pH | Trapped Benzoic Acid.[1] | Recrystallize from Ethanol containing 1% |

References

-

National Center for Biotechnology Information.[1] (2025).[1][7][8] PubChem Compound Summary for CID 1228113, 2-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. Retrieved from [Link][1]

-

Massachusetts Institute of Technology (MIT).[1] Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1] Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][1]

Sources

- 1. 2-[methyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide | C20H25N3O5S2 | CID 1228113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Preparation of Benzanilide (Benzoylation). [arvindchemedu.com]